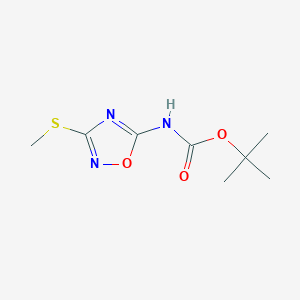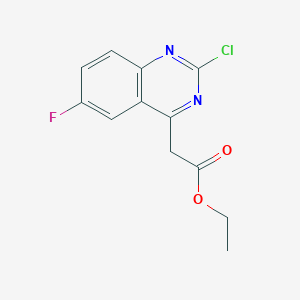
2-Cyano-3-(3,5-difluorophenyl)propionic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(3,5-difluorophenyl)propionic Acid is an organic compound with the molecular formula C10H7F2NO2 and a molecular weight of 211.16 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a difluorophenyl group attached to a propionic acid backbone. It is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(3,5-difluorophenyl)propionic Acid typically involves the reaction of 3,5-difluorobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(3,5-difluorophenyl)propionic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
2-Cyano-3-(3,5-difluorophenyl)propionic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(3,5-difluorophenyl)propionic Acid involves its interaction with specific molecular targets and pathways. The cyano group and difluorophenyl group contribute to its reactivity and ability to form various derivatives. These interactions can affect biological processes and pathways, making it a valuable compound for research and development.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propionic Acid: Similar structure but lacks the cyano group.
3-(2,4-Difluorophenyl)propionic Acid: Similar structure with different fluorine substitution pattern.
Uniqueness
2-Cyano-3-(3,5-difluorophenyl)propionic Acid is unique due to the presence of both the cyano group and the difluorophenyl group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate for the synthesis of various compounds and a valuable tool in scientific research.
Properties
CAS No. |
2044707-20-0 |
|---|---|
Molecular Formula |
C10H7F2NO2 |
Molecular Weight |
211.16 g/mol |
IUPAC Name |
2-cyano-3-(3,5-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H7F2NO2/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h2-4,7H,1H2,(H,14,15) |
InChI Key |
ADSURIWBAMIKNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B12279435.png)



![1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate](/img/structure/B12279460.png)

![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate](/img/structure/B12279479.png)
![17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12279480.png)



![1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone](/img/structure/B12279509.png)
![1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol](/img/structure/B12279512.png)
![(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-nitroso-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid](/img/structure/B12279519.png)
